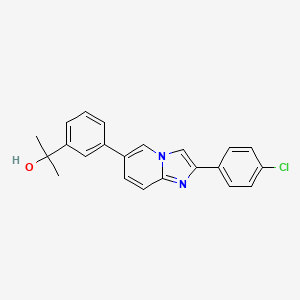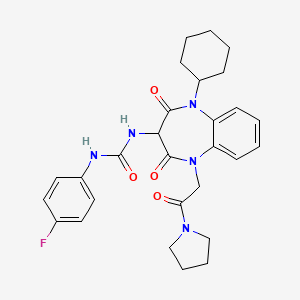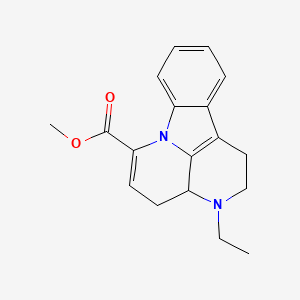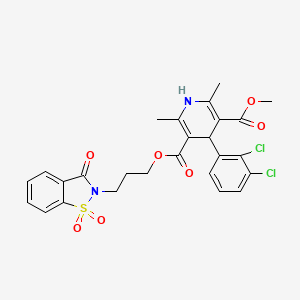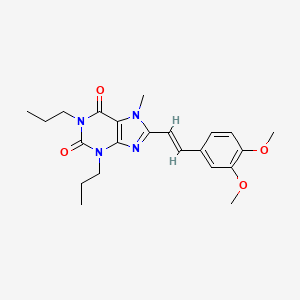
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, also known as DMPX, is a xanthine derivative that has been studied for its potential use as a selective antagonist of the A2B adenosine receptor. This receptor is involved in various physiological processes, including inflammation, asthma, and cancer progression. DMPX has shown promising results in preclinical studies, making it a potential candidate for further research and development.
科学研究应用
PET Radioligand Development
The compound has been utilized in the development of PET radioligands for mapping adenosine A2A receptors in the heart and brain. Studies show that [11C]KF17837, a derivative of (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, is a potential PET radioligand, demonstrating high uptake in myocardium and specific striatal uptake in the brain, which is rich in A2A receptors (Ishiwata et al., 1995).
Adenosine A2 Receptor Antagonism
The compound has been examined for its role as an adenosine A2 receptor antagonist. Research indicates that it exhibits high affinity and selectivity for adenosine A2A receptors, particularly in binding assays using rat striatal A2A receptors. Its inhibition type was found to be competitive for [3H]CGS21680 binding (Nonaka et al., 1994).
Structure-Activity Relationships
Studies on structure-activity relationships of 8-styrylxanthines, including (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, have been conducted to understand their potency as A2-selective adenosine receptor antagonists. These studies provide insights into how modifications at the xanthine 7-position and phenyl ring substitutions affect receptor binding and selectivity (Jacobson et al., 1993).
Biodistribution Studies
Biodistribution studies of (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-methylxanthine derivatives have been conducted to evaluate their suitability as ligands for adenosine A2A receptors. Such studies are crucial for understanding the compound's distribution and effectiveness in targeting specific receptors in vivo (Stone-Elander et al., 1997).
CNS Adenosine Receptors Mapping
The compound has been used in research to map CNS adenosine receptors using positron emission tomography (PET). This is significant for understanding the role of adenosine receptors in various neurological conditions (Suzuki & Ishiwata, 1998).
属性
CAS 编号 |
141807-96-7 |
|---|---|
产品名称 |
(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine |
分子式 |
C22H28N4O4 |
分子量 |
412.5 g/mol |
IUPAC 名称 |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9+ |
InChI 键 |
UQGGPCQNHJCOPS-PKNBQFBNSA-N |
手性 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |
同义词 |
1,3-dipropyl-7-methyl-8-(3,4-dimethoxystyryl)xanthine KF 17837 KF 17837S KF-17837 KF-17837S KF17837S |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)
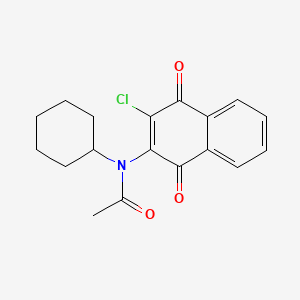
![2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)prop-1-enyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B1663173.png)
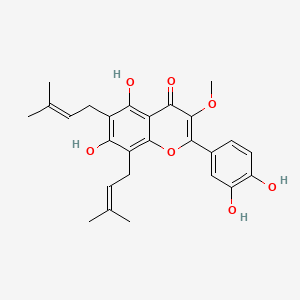
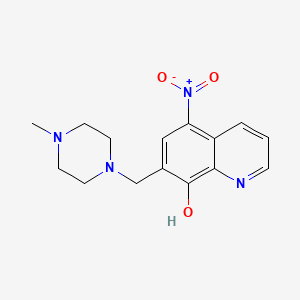
![1-(4-chlorophenyl)-3-cyano-2-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine](/img/structure/B1663181.png)
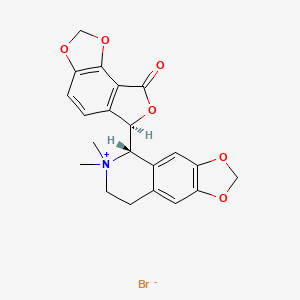
![1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B1663183.png)
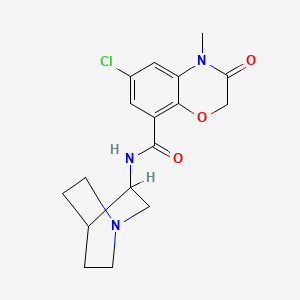
![3-Cycloheptyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1663185.png)
